N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine
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Overview
Description
N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that combines a phosphinyl group, an ethyl chain, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves multiple steps. One common method starts with the reaction of diphenylphosphine oxide with an appropriate alkylating agent to introduce the phosphinyl group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with a suitable thiol compound. The final step involves the formation of the ethanamine structure through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The phosphinyl group can be reduced to a phosphine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it could interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine: shares similarities with other phosphinyl and thioether compounds, such as:
Uniqueness
- The combination of a phosphinyl group, thioether linkage, and ethanamine structure makes this compound unique. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-diphenylphosphoryl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NOPS/c1-20-12-14-23(15-13-20)27-19-17-24-16-18-26(25,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDRWODFSQQLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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